molecular formula C11H9N3O2 B1293481 4-(Pyrimidin-2-ylamino)benzoic acid CAS No. 920287-46-3

4-(Pyrimidin-2-ylamino)benzoic acid

Cat. No. B1293481
M. Wt: 215.21 g/mol
InChI Key: ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
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Description

4-(Pyrimidin-2-ylamino)benzoic acid is a compound that features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the nitrogen atoms in the pyrimidine ring is linked to an amino group that is further connected to a benzoic acid moiety. This structure is a key feature in various synthesized compounds that exhibit a range of biological activities, including antimicrobial properties.

Synthesis Analysis

The synthesis of compounds related to 4-(pyrimidin-2-ylamino)benzoic acid often involves condensation reactions, nucleophilic substitutions, and the use of protecting groups. For instance, the synthesis of new unnatural amino acids using the p-benzyloxybenzyloxy group as a pyrimidinone masking group involves an aromatic nucleophilic substitution reaction . Another example is the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, which is achieved through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . Additionally, a novel approach to synthesizing substituted 2-(pyrimidin-2-yl)benzoic acids is based on the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of compounds containing the 4-(pyrimidin-2-ylamino)benzoic acid moiety is often characterized using various spectroscopic methods, including FTIR, NMR, and UV-Visible spectroscopy. For example, the structural investigation of a heterocyclic compound with a pyrimidin-2-yl group was carried out using single-crystal X-ray diffraction methods and density functional theory (DFT) . These studies provide detailed information on the molecular geometry, vibrational wavenumbers, and chemical shifts, which are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 4-(pyrimidin-2-ylamino)benzoic acid derivatives includes their ability to undergo further transformations and participate in the formation of complex structures. For instance, the reaction of 2-amidinobenzoic acid with chromones leads to the formation of benzo[4,5]furo[3,2-d]pyrimidin-2-yl benzoic acids through spontaneous cyclization . Additionally, the Hantzsch reaction modification using p-(dimethylamino)benzaldehyde results in the synthesis of pyrido[2,3-d]pyrimidino-2,4(1H, 3H)-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the 4-(pyrimidin-2-ylamino)benzoic acid structure are often predicted using computational methods such as DFT and ADMET predictions. For example, the physical properties of a synthesized compound were calculated using the Swiss ADME online tool, providing insights into its pharmacokinetic profile . The antimicrobial activity of these compounds is typically evaluated using in vitro methods, such as the disk diffusion method, to determine their potential as antibacterial and antifungal agents .

Scientific Research Applications

  • Scientific Field: Biological and Medicinal Chemistry

    • Application Summary : Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e. antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
    • Methods of Application : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .
    • Results or Outcomes : Pyrimidines are also known as m-diazine or 1,3-diazone can be regarded as cyclic amine . They are also used in plant growth regulatory, herbicidal, and antitumor activities .
  • Scientific Field: Cancer Research

    • Application Summary : A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized and evaluated for anticancer activity as RXRα antagonists .
    • Methods of Application : The compounds are synthesized and their anticancer activity is evaluated . Among all synthesized compounds, 6A shows strong antagonist activity .
    • Results or Outcomes : Compound 6A shows potent anti-proliferative activity against human cancer cell lines HepG2 and A549 cells . It induces time-and dose-dependent cleavage of poly ADP-ribose polymerase, and significantly stimulates caspase-3 activity, leading to RXRα-dependent apoptosis .
  • Scientific Field: Antimicrobial Research

    • Application Summary : Some pyrimidine derivatives have shown potent antibacterial and antifungal activities . For instance, compound 25, 4-(4-(2,6-dichlorophenylamino)-6-(2-isonicotinoylhydrazinyl)-1,3,5-triazin-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide, showed the most potent antibacterial and antifungal activities when compared with ampicillin and griseofulvin, respectively .
    • Methods of Application : The compounds are synthesized and their antimicrobial activity is evaluated . The activities are compared with standard drugs like ampicillin and griseofulvin .
    • Results or Outcomes : Compound 25 showed the most potent antibacterial and antifungal activities .
  • Scientific Field: Antihypertensive Research

    • Application Summary : Pyrimidine derivatives have been found to have antihypertensive properties . Hypertension is one of the most serious health diseases of the modern world. Overactivation of the Renin-angiotensin system has the main cause of hypertension .
    • Methods of Application : The compounds are synthesized and their antihypertensive activity is evaluated .
    • Results or Outcomes : Pyrimidine derivatives have shown potential as antihypertensive agents .
  • Scientific Field: Organic Synthesis

    • Application Summary : Pyrimidine is used as a parent substance for the synthesis of a wide variety of heterocyclic compounds and raw material for drug synthesis . Many pyrimidine derivatives are used for the production of thyroid drugs, in the treatment of leukemia, and also for the synthesis of other substituted pyrimidine .
    • Methods of Application : The compounds are synthesized and their activity is evaluated . The activities are compared with standard drugs .
    • Results or Outcomes : Pyrimidines are also known as m-diazine or 1,3-diazone can be regarded as cyclic amine . They are also used in plant growth regulatory, herbicidal, and antitumor activities .
  • Scientific Field: Antioxidant Research

    • Application Summary : Pyrimidine derivatives have shown potential as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
    • Methods of Application : The compounds are synthesized and their antioxidant activity is evaluated .
    • Results or Outcomes : Pyrimidine derivatives have shown potential as antioxidants .

Safety And Hazards

While specific safety data for 4-(Pyrimidin-2-ylamino)benzoic acid is not available, it’s important to handle all chemicals with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled .

Future Directions

The future directions of research on 4-(Pyrimidin-2-ylamino)benzoic acid could involve further exploration of its potential applications in medical and scientific research. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists .

properties

IUPAC Name

4-(pyrimidin-2-ylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(16)8-2-4-9(5-3-8)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXNIXEOKDJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649927
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrimidin-2-ylamino)benzoic acid

CAS RN

920287-46-3
Record name 4-[(Pyrimidin-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(pyrimidin-2-yl)amino]benzoic acid
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